Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to this compound, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, which are structurally similar to this compound, have been the subject of considerable research due to their potential pharmaceutical applications . The chemical reactions involved in their synthesis have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 191.19 .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a compound used in various chemical synthesis processes. For instance, Tsizorik et al. (2018) reported its use in the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates, which upon hydrolysis yield corresponding acids and alcohols that are further oxidized to aldehydes (Tsizorik et al., 2018). This highlights its role in multi-step organic synthesis.
Antimicrobial Applications
This compound has been utilized in the synthesis of compounds with antimicrobial properties. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides from it, demonstrating promising antimicrobial activity (Jyothi & Madhavi, 2019).
Biological Activities and Drug Development
This compound serves as a versatile scaffold in drug development, with various derivatives exhibiting a range of biological activities. Goel, Luxami, and Paul (2015) reviewed its applications in organic synthesis and drug development, noting its multifarious biological activity (Goel, Luxami, & Paul, 2015).
Synthesis of Potential Anticancer Agents
In cancer research, derivatives of this compound have been explored as potential anticancer agents. For example, Temple et al. (1987) developed routes for synthesizing congeners of this compound, which demonstrated significant activity in antitumor assays (Temple et al., 1987).
Anti-inflammatory Research
The compound has also been investigated for its anti-inflammatory properties. Abignente et al. (1981) prepared a series of imidazo[1,2-a]pyrazine derivatives to test for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1981).
Future Directions
Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a complex compound with a versatile scaffold in organic synthesis and drug development Similar compounds have been known to target positive transaction elongation factor b (p-tefb), which plays a crucial role as an elongation factor during rna transcription .
Mode of Action
It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It’s also known that similar compounds can act as covalent inhibitors, binding to their targets and causing changes in their function .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyrazine derivatives can have multifarious biological activity . This suggests that they may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s molecular weight (19119) and its solid physical form may influence its bioavailability.
Result of Action
Similar compounds have shown signs of inducing apoptosis , which is a form of programmed cell death. This suggests that this compound may have potential as an anticancer agent.
Action Environment
For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Derivatives of imidazo[1,2-a]pyrazine have been reported to display potent biological, chemical, and pharmaceutical properties . They exhibit various pharmacological properties, such as sedative-hypnotics, antibacterial, antifungal, antiviral, and anti-inflammatory activities .
Cellular Effects
Imidazopyridines, a related class of compounds, have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Mechanism
Imidazo[1,2-a]pyrazines have been reported to inhibit insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4 .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABYVXORFBBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474342 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-52-8 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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